1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
Description
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone (CAS: 477334-38-6) is a synthetic organic compound characterized by a propanone backbone substituted with a 1,3-benzodioxole group at the 1-position and a 4-bromophenylsulfanyl moiety at the 3-position.
This compound has been studied in crystallographic and pharmacological contexts, though its primary applications remain exploratory.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3S/c17-12-2-4-13(5-3-12)21-8-7-14(18)11-1-6-15-16(9-11)20-10-19-15/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRLOVVUKJAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-38-6 | |
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-((4-BROMOPHENYL)THIO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the brominated phenyl compound with a thiol, such as thiophenol, under basic conditions.
Propanone Attachment: The final step involves the formation of the propanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone exhibit anticancer properties. The presence of the bromophenyl group is thought to enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential for development into cancer therapeutics .
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
- Research Findings : Animal studies have shown that related compounds can influence serotonin receptor activity, which may be beneficial in treating depression and anxiety disorders .
Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create novel compounds with desired properties.
- Synthetic Utility : Its sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .
Analytical Reference
Due to its distinct chemical structure, this compound can be used as a reference standard in analytical chemistry, particularly in the identification and quantification of similar compounds in biological samples.
- Application : Researchers have utilized this compound in chromatographic methods to ensure accurate detection of related substances in pharmacokinetic studies .
Safety Profile Evaluation
As with any chemical compound intended for use in research or therapeutic applications, understanding its safety profile is crucial. Preliminary toxicological assessments have been conducted to evaluate its potential adverse effects.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and bromophenyl sulfanyl group can engage in various non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison of Propanone Derivatives
Structural and Electronic Variations
- Sulfur Oxidation State: The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO2-) analogs (e.g., 1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone), where oxidation increases polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability .
- Conjugation and Stereochemistry : α,β-unsaturated derivatives like (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one exhibit extended conjugation, enhancing UV absorption and reactivity in photochemical applications .
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a benzodioxole moiety and a sulfanyl group, suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C16H13BrO5S
- Molecular Weight : 396.3 g/mol
- CAS Number : 477334-46-6
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole and bromophenyl groups may facilitate binding to these targets, while the sulfanyl group could participate in redox reactions or form covalent bonds with target molecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzodioxole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's sulfanyl group may enhance its antimicrobial activity. Similar structures have demonstrated efficacy against a range of bacteria and fungi, suggesting potential use as an antimicrobial agent.
Neuroprotective Effects
Some studies suggest that derivatives of benzodioxole can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could lead to potential applications in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzodioxole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells .
Study 2: Antimicrobial Efficacy
In an investigation published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial properties of sulfanyl-containing compounds. The results demonstrated that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of benzodioxole derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and preserve mitochondrial function .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via base-catalyzed aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and a 4-bromophenylsulfanyl aldehyde. Reaction optimization may involve varying catalysts (e.g., NaOH, KOH), solvents (ethanol, DMF), and temperature (60–80°C). Monitoring reaction progress via TLC and improving yields (typically 30–50%) can be achieved by stepwise addition of reactants and inert atmosphere conditions to minimize oxidation .
Q. How can IR and NMR spectroscopy confirm the functional groups and structural integrity of this compound?
- Methodological Answer :
- IR : Look for C=O stretch (~1680–1720 cm⁻¹) from the propanone group, C-O-C asymmetric stretching (1240–1270 cm⁻¹) from the benzodioxole ring, and S-C aromatic vibrations (690–750 cm⁻¹) from the sulfanyl group.
- ¹H-NMR : Identify the benzodioxole methylenedioxy protons as a singlet (~5.9–6.1 ppm, 2H), aromatic protons (6.7–8.0 ppm), and the propanone methyl group (2.5–3.5 ppm).
- ¹³C-NMR : Confirm the ketone carbon (~190–210 ppm), benzodioxole carbons (~100–150 ppm), and bromophenyl carbons (~115–135 ppm) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. For crystalline derivatives, recrystallization from ethanol or methanol can enhance purity. Monitor purity via melting point analysis (e.g., 90–120°C range for related chalcones) and HPLC with UV detection at λ ≈ 280 nm .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond lengths, angles, and torsional conformations. Validate against CIF standards using PLATON or checkCIF to address discrepancies (e.g., disorder in the sulfanyl group or bromophenyl orientation) .
Q. What strategies can address conflicting spectral data (e.g., unexpected NMR splitting or IR peak shifts)?
- Methodological Answer :
- Unexpected NMR splitting : Check for diastereotopic protons or dynamic effects (e.g., restricted rotation in the sulfanyl group). Use variable-temperature NMR to confirm.
- IR shifts : Compare with computational spectra (DFT/B3LYP/6-31G*) to identify hydrogen bonding or solvent effects.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. How can molecular docking predict the biological activity of this compound against fungal targets?
- Methodological Answer : Use PyRx or AutoDock Vina to dock the compound into active sites of squalene synthase (PDB: 1EZF) or lanosterol 14α-demethylase (PDB: 5TZ1). Optimize protonation states with Open Babel, and validate binding poses using MD simulations (GROMACS). Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors like fluconazole .
Q. What computational methods are suitable for analyzing electronic properties and reaction mechanisms?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (EPS), and Mulliken charges. For reaction pathways, use transition-state optimization (TS Berny algorithm) and IRC analysis to validate aldol condensation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
